molecular formula C14H22N2 B2925151 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine CAS No. 1096850-03-1

1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B2925151
CAS No.: 1096850-03-1
M. Wt: 218.344
InChI Key: LOVONWFZUOSEMX-UHFFFAOYSA-N
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Description

1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities. This compound is often used in research and development due to its unique chemical properties.

Properties

IUPAC Name

1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-3-4-6-13(12)11-15-14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVONWFZUOSEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine can be compared with other similar piperidine derivatives, such as:

    1-methyl-N-(2-methylphenyl)piperidin-4-amine: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.

    1-methyl-N-(3-methylphenyl)piperidin-4-amine: Another similar compound with the methyl group in the meta position on the phenyl ring.

    1-methyl-N-(4-methylphenyl)piperidin-4-amine: This compound has the methyl group in the para position on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-Methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens.

  • Antibacterial Activity : The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have shown activity against Candida albicans, with MIC values indicating effective inhibition .
CompoundMIC (mg/mL)Activity Type
This compoundTBDAntibacterial/Fungal
Related Piperidine Derivative0.0039 - 0.025Antibacterial
Another Derivative3.125 - 100Antifungal

2. Neuropharmacological Effects

The compound has been investigated for its interactions with neuropeptide receptors, particularly the NPFF receptors (NPFF1-R and NPFF2-R). Studies suggest that piperidine derivatives can act as agonists or antagonists at these receptors, influencing pain modulation and opioid-related effects.

  • Binding Affinity : The binding affinities of various piperidine derivatives at NPFF receptors show promising results, indicating potential for analgesic applications .
CompoundhNPFF1-R (K_i, nM)hNPFF2-R (K_i, nM)
This compoundTBDTBD
Guanidino-Piperidine Derivative3.66 ± 0.950.47 ± 0.08

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and interact with specific receptor targets. Its structural features allow for various substitutions that can enhance its pharmacological profile.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications at specific positions on the piperidine ring significantly enhanced antimicrobial activity. Compounds with electron-donating groups showed improved inhibition against bacterial strains .

Case Study 2: Neuropharmacological Implications

Research exploring the effects of piperidine derivatives on NPFF receptors revealed that certain modifications could lead to enhanced selectivity and potency as analgesics. This suggests a pathway for developing new pain management therapies using structurally similar compounds .

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